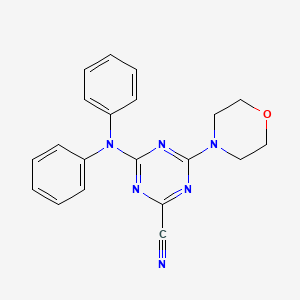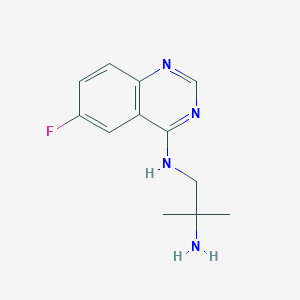![molecular formula C19H22N2O B6662078 N-[2-(2,3-dihydro-1H-inden-2-ylamino)ethyl]-4-methylbenzamide](/img/structure/B6662078.png)
N-[2-(2,3-dihydro-1H-inden-2-ylamino)ethyl]-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2,3-dihydro-1H-inden-2-ylamino)ethyl]-4-methylbenzamide is a synthetic organic compound that features a unique structure combining an indene moiety with a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydro-1H-inden-2-ylamino)ethyl]-4-methylbenzamide typically involves the following steps:
Formation of the Indene Moiety: The indene structure can be synthesized through the cyclization of appropriate precursors under acidic conditions.
Amine Functionalization: The indene derivative is then reacted with an amine, such as ethylenediamine, to introduce the aminoethyl group.
Amide Formation: The final step involves the reaction of the aminoethyl-indene derivative with 4-methylbenzoyl chloride to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dihydro-1H-inden-2-ylamino)ethyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine or benzamide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized indene derivatives.
Reduction: Reduced amine or benzamide derivatives.
Substitution: Substituted amine or benzamide products.
Scientific Research Applications
N-[2-(2,3-dihydro-1H-inden-2-ylamino)ethyl]-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-[2-(2,3-dihydro-1H-inden-2-ylamino)ethyl]-4-methylbenzamide involves its interaction with specific molecular targets. The indene moiety may interact with hydrophobic pockets in proteins, while the benzamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2,3-dihydro-1H-inden-2-ylamino)ethyl]-2-methylpropanamide
- N-[2-(2,3-dihydro-1H-inden-2-ylamino)ethyl]-4-chlorobenzamide
Uniqueness
N-[2-(2,3-dihydro-1H-inden-2-ylamino)ethyl]-4-methylbenzamide is unique due to the presence of the 4-methyl group on the benzamide moiety, which can influence its binding affinity and specificity towards biological targets. This structural feature can result in distinct pharmacological properties compared to similar compounds.
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1H-inden-2-ylamino)ethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-14-6-8-15(9-7-14)19(22)21-11-10-20-18-12-16-4-2-3-5-17(16)13-18/h2-9,18,20H,10-13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKLCQOTUKEGGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCNC2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S)-2-amino-N-[2-[1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethylamino]-2-oxoethyl]-3-methylbutanamide](/img/structure/B6661999.png)
![1-[(1-Benzylimidazol-2-yl)methyl]-3,3-dimethylpiperazine](/img/structure/B6662007.png)
![4-(6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbonylamino)cyclohexane-1-carboxylic acid](/img/structure/B6662010.png)

![4-[(6-Cyclopropyl-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6662029.png)
![4-[(2-Methyl-4-phenyl-1,3-thiazole-5-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6662031.png)
![4-[3-(3-Methoxyphenyl)butanoylamino]cyclohexane-1-carboxylic acid](/img/structure/B6662037.png)
![4-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B6662049.png)
![4-[[2-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B6662051.png)
![4-[(7-Bromo-1,3-benzodioxole-5-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6662057.png)
![5-[[3-Acetamido-3-(4-bromophenyl)propanoyl]amino]pentanoic acid](/img/structure/B6662072.png)
![4-[4-(Pyridin-3-ylmethyl)piperidin-1-yl]butanoic acid](/img/structure/B6662076.png)
![3-[4-(Pyridin-3-ylmethyl)piperidin-1-yl]propanoic acid](/img/structure/B6662084.png)

